molecular formula C22H18Cl2N2O5S B2942786 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-90-8

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide

Cat. No. B2942786
CAS RN: 476368-90-8
M. Wt: 493.36
InChI Key: OJLDISGNHNKZTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the literature, the synthesis of similar benzo[d][1,3]dioxole compounds has been reported. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Scientific Research Applications

Synthesis and Characterization

Research in this area involves the synthesis of novel organic compounds featuring complex chemical structures, including benzodioxol, thiophene, and carboxamide functional groups. These compounds are synthesized through various chemical reactions, including condensation, cyclocondensation, and reactions with specific reagents like chloroacetyl chloride and sodium azide. The synthesized compounds are characterized using techniques such as IR, NMR (1H NMR, 13C NMR), mass spectrometry, and elemental analysis to confirm their structures (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Biological Evaluation

These compounds undergo biological evaluation for various activities, including antimicrobial, anti-inflammatory, and anticancer activities. The studies involve both in vitro and in vivo methods to assess their potential as therapeutic agents. Molecular docking studies are also conducted to understand their interaction with biological targets. Some compounds have shown promising results against bacteria and cancer cell lines, indicating their potential for further development into therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Activities

Research into the antioxidant properties of similar compounds reveals that some exhibit moderate to significant radical scavenging activity. These findings suggest that the compounds could serve as templates for the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Anti-Inflammatory Applications

Some derivatives are evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The studies aim to identify compounds with significant anti-inflammatory properties without the ulcerogenic toxicity often associated with such agents. This research could lead to the discovery of new anti-inflammatory drugs with improved safety profiles (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O5S/c1-11-18(7-12-2-4-16-17(6-12)31-10-30-16)32-22(20(11)21(25)28)26-19(27)9-29-15-5-3-13(23)8-14(15)24/h2-6,8H,7,9-10H2,1H3,(H2,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLDISGNHNKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide

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